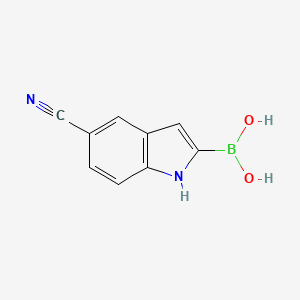

5-Cyano-1H-indole-2-boronic acid

説明

5-Cyano-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is characterized by the presence of a cyano group at the 5-position and a boronic acid group at the 2-position of the indole ring. It is used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1H-indole-2-boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out under mild conditions, making it suitable for various functional groups.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the rhodium-catalyzed borylation process makes it a viable option for industrial applications.

化学反応の分析

Types of Reactions

5-Cyano-1H-indole-2-boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Reduction: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of amines.

科学的研究の応用

5-Cyano-1H-indole-2-boronic acid is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, bioconjugation, organic synthesis, material science, and the creation of fluorescent probes .

Applications

Drug Development this compound plays a crucial role in the synthesis of pharmaceutical agents, especially in developing targeted cancer therapies, due to its capacity to interact with specific biological targets . Substituted indoles have applications as inhibitors and affinity probes for receptors .

Bioconjugation This compound is used in bioconjugation processes, which allows researchers to attach biomolecules to surfaces or other molecules, enhancing the effectiveness of diagnostics and therapeutics .

Organic Synthesis this compound is a valuable intermediate in organic synthesis, enabling the creation of complex molecules with applications in various chemical industries . It acts as a versatile building block for creating novel compounds with specific biological activities .

Fluorescent Probes It serves as a building block for fluorescent probes, which are essential in biological imaging and tracking cellular processes in real-time .

Material Science In material science, this compound is used to modify polymers and create new materials with enhanced properties, such as improved conductivity or mechanical strength . It is also used in the formulation of advanced materials and coatings requiring specific chemical properties for enhanced performance .

Analytical Chemistry The compound can be utilized as a reagent in analytical methods, aiding in the detection and quantification of other compounds in various samples .

Indolylboronic Acids: Preparation and Applications

作用機序

The mechanism of action of 5-Cyano-1H-indole-2-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

類似化合物との比較

5-Cyano-1H-indole-2-boronic acid can be compared with other indole boronic acids:

1-methylindole-2-boronic acid: Similar in structure but with a methyl group at the 1-position instead of a cyano group at the 5-position.

1-boc-5-cyanoindole-2-boronic acid: Contains a tert-butoxycarbonyl (BOC) protecting group at the 1-position.

Uniqueness

The presence of the cyano group at the 5-position in this compound imparts unique electronic properties, making it particularly useful in certain chemical reactions and applications.

Similar Compounds

- 1-methylindole-2-boronic acid

- 1-boc-5-cyanoindole-2-boronic acid

- 5-cyanoindole-2-boronic acid

生物活性

5-Cyano-1H-indole-2-boronic acid is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group at the 5-position of the indole ring and a boronic acid functional group at the 2-position. Its molecular formula is , with a molecular weight of approximately 175.08 g/mol. The presence of both the cyano and boronic acid groups enhances its reactivity and potential for various applications, particularly in drug development.

Biological Applications

Drug Development

this compound is increasingly utilized in the synthesis of pharmaceutical agents, especially as a scaffold for developing targeted therapies for cancer. Its ability to interact with specific biological targets makes it a promising candidate for further investigation in cancer therapeutics .

Bioconjugation

This compound plays a crucial role in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules. This capability enhances the effectiveness of diagnostics and therapeutics .

Organic Synthesis

As an intermediate in organic synthesis, this compound enables the creation of complex molecules with applications across various chemical industries. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura reaction, is particularly notable.

Fluorescent Probes

The compound also serves as a building block for fluorescent probes used in biological imaging, facilitating real-time tracking of cellular processes .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano group may enhance binding affinity through hydrogen bonding or π-stacking interactions, while the boronic acid functionality can participate in reversible covalent bonding with diols, which is crucial for its role in drug design .

Research Findings

Several studies have highlighted the potential of this compound derivatives as kinase inhibitors. Kinases play essential roles in cellular signaling pathways, and their inhibition is a viable strategy for cancer treatment. The structural features of this compound may contribute to effective binding interactions with targeted kinases.

Case Studies

-

Kinase Inhibition Studies

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on various kinases involved in cancer progression. These studies often utilize cell lines to assess the efficacy of these compounds in reducing cell proliferation. -

Fluorescent Imaging

A study investigated the use of this compound as part of fluorescent probe development for live-cell imaging. The results showed successful localization within cells, indicating its potential utility in tracking cellular dynamics .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(5-cyano-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BN2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALSJXICMYXRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=CC(=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648596 | |

| Record name | (5-Cyano-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-64-5 | |

| Record name | (5-Cyano-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。